

Chemical structure and properties of Prulifloxacin

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An In-depth Technical Guide to Prulifloxacin: Chemical Structure and Properties

Introduction

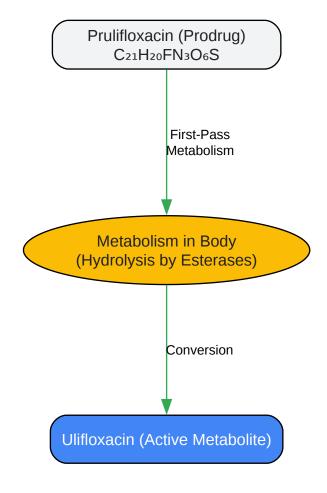
Prulifloxacin is an advanced, synthetic, broad-spectrum antibiotic belonging to the fluoroquinolone class.[1][2] It functions as a prodrug, meaning it is administered in an inactive form and is subsequently metabolized within the body to its active metabolite, ulifloxacin.[1][3] This conversion primarily occurs via hydrolysis by esterases in the gastrointestinal tract, portal vein, and liver.[4][5] Developed by Nippon Shinyaku Co., Ltd., prulifloxacin has been approved in several countries, including Italy and Japan, for treating a range of bacterial infections, such as those affecting the urinary and respiratory tracts.[3][6] Its mechanism of action, favorable pharmacokinetic profile, and broad-spectrum activity make it a significant compound in the field of antibacterial therapy.[6] This guide provides a detailed technical overview of prulifloxacin for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

Prulifloxacin is chemically identified as (RS)-6-Fluoro-1-methyl-7-[4-(5-methyl-2-oxo-1,3-dioxolen-4-yl)methyl-1-piperazinyl]-4-oxo-4H-[1][3]thiazeto[3,2-a]quinoline-3-carboxylic acid.[3] As a prodrug, its structure is designed to improve absorption and pharmacokinetic properties, which is then converted to the active ulifloxacin.[7]

Below is a diagram illustrating the metabolic conversion of **Prulifloxacin** to its active form, Ulifloxacin.





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Caption: Metabolic activation of **Prulifloxacin** to Ulifloxacin.

Physicochemical Data

The key physicochemical properties of **Prulifloxacin** are summarized in the table below. These characteristics are fundamental to its formulation, delivery, and biological activity.



Property	Value	Source(s)
IUPAC Name	6-fluoro-1-methyl-7-[4-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxo-1H-[1][3]thiazeto[3,2-a]quinoline-3-carboxylic acid	[3][8][9]
CAS Number	123447-62-1	[3][10][11]
Molecular Formula	C21H20FN3O6S	[3][9][11]
Molar Mass	461.46 g⋅mol ⁻¹	[3][9]
Water Solubility	20 μg/mL	[12]
Predicted Water Solubility	0.593 mg/mL	[13]
Solubility in DMSO	1 mg/mL to 11 mg/mL	[2][10]
Predicted pKa (Strongest Acidic)	6.03	[13]
Predicted pKa (Strongest Basic)	5.16	[13]
Predicted logP	1.77 - 2.49	[13]
SMILES	CC1N2C3=CC(=C(C=C3C(=O)C(=C2S1)C(=O)O)F)N4CCN(CC4)CC5=C(OC(=O)O5)C	[3][9]
InChIKey	PWNMXPDKBYZCOO- UHFFFAOYSA-N	[3][9]

Mechanism of Action

Like other fluoroquinolones, the antibacterial action of **prulifloxacin** (via its active metabolite ulifloxacin) targets the bacterial enzymes responsible for DNA replication, transcription, and repair.[1][14] Specifically, it inhibits two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][15]

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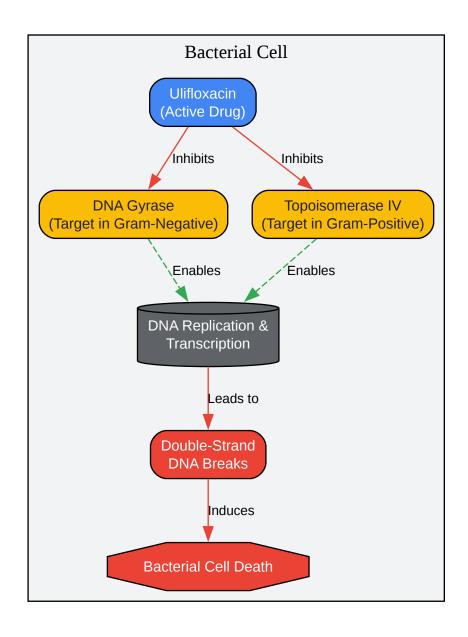




- DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process crucial for initiating DNA replication and transcription.[1] In many Gram-negative bacteria, DNA gyrase is the primary target.[3][16]
- Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of interlinked daughter chromosomes following DNA replication, which is essential for cell division.[1] It is the main target in many Gram-positive bacteria.[3]

By binding to and stabilizing the enzyme-DNA complex, ulifloxacin prevents the re-ligation of cleaved DNA strands.[1] This leads to the accumulation of double-strand breaks in the bacterial chromosome, which blocks DNA replication and ultimately triggers cell death.[1][16] This bactericidal effect is concentration-dependent.[1]





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Caption: Inhibition of bacterial DNA synthesis by Ulifloxacin.

Pharmacokinetics

Prulifloxacin is rapidly absorbed after oral administration and undergoes extensive first-pass metabolism to form ulifloxacin.[3][5] The pharmacokinetic profile allows for a convenient oncedaily dosing regimen.[6]



Parameter	Value	Conditions	Source(s)
Time to Peak (t_max)	~1 hour	600 mg single oral dose	[3][4][5]
Peak Concentration (C_max)	1.6 μg/mL (of ulifloxacin)	600 mg single oral dose	[3]
Elimination Half-life (t_½)	10.6 - 12.1 hours (of ulifloxacin)	300-600 mg single dose	[3][4][5]
Plasma Protein Binding	~45% (of ulifloxacin)	In vivo	[3][4][5]
Volume of Distribution (V/F)	1,231 L	N/A	[4][5]
Metabolism	Extensive first-pass metabolism via esterases to ulifloxacin	Intestinal tissue, portal vein, liver	[3][4][5]
Excretion	Predominantly renal (as unchanged ulifloxacin) and fecal	N/A	[3][7]

Antibacterial Spectrum

Prulifloxacin exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including pathogens commonly responsible for urinary and respiratory tract infections.[6][8] Its active metabolite, ulifloxacin, is often more potent in vitro against Gram-negative bacteria compared to other fluoroquinolones.[17][18]



Bacterial Species	MIC Range / Value (μg/mL)	Note	Source(s)
Gram-Negative			
Escherichia coli	≤0.015 - 0.25	Geometric Mean MIC was lowest vs. comparators	[17][18]
Proteus mirabilis	N/A	Lower MICs than levofloxacin & ciprofloxacin	[17]
Pseudomonas aeruginosa	MIC90: 0.5	For strains susceptible to ofloxacin	[19]
Haemophilus influenzae	0.06 - 0.12	N/A	[18]
Moraxella catarrhalis	0.06 - 0.12	N/A	[18]
Citrobacter freundii	N/A	2-8x more active than levofloxacin	[19]
Serratia marcescens	N/A	2-8x more active than levofloxacin	[19]
Gram-Positive			
Staphylococcus aureus (MSSA)	MIC ₈₀ : 0.25	Methicillin-Susceptible	[19]
Streptococcus pneumoniae	MIC ₈₀ : 1	N/A	[19]
Staphylococcus saprophyticus	N/A	Lower MICs than levofloxacin & ciprofloxacin	[17]
Streptococcus pyogenes	N/A	Lower MICs than levofloxacin & ciprofloxacin	[17]



Enterococcus faecalis	0.5 - 4	Vancomycin- Susceptible	[18]
Enterococcus faecium	1 - 4	Vancomycin- Susceptible	[18]

MIC₈₀/MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 80% or 90% of isolates, respectively.

Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the broth microdilution method for determining the MIC of ulifloxacin, consistent with guidelines from the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[20][21]

1. Preparation of Materials:

- Bacterial Strain: A pure, overnight culture of the test bacterium grown on non-selective agar.
- Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Antibiotic Stock: A stock solution of ulifloxacin of known concentration.
- Equipment: 96-well microtiter plates, multichannel pipette, spectrophotometer (OD₆₀₀), incubator.

2. Inoculum Preparation:

- a. Aseptically pick a single, well-isolated colony from the agar plate and inoculate it into 5 mL of sterile broth. Incubate overnight at 37°C.
- b. Measure the optical density (OD600) of the overnight culture.
- c. Dilute the culture in sterile saline (0.85% w/v) to achieve a standardized bacterial suspension equivalent to 5 × 10⁵ Colony Forming Units (CFU)/mL. This is the final inoculum.

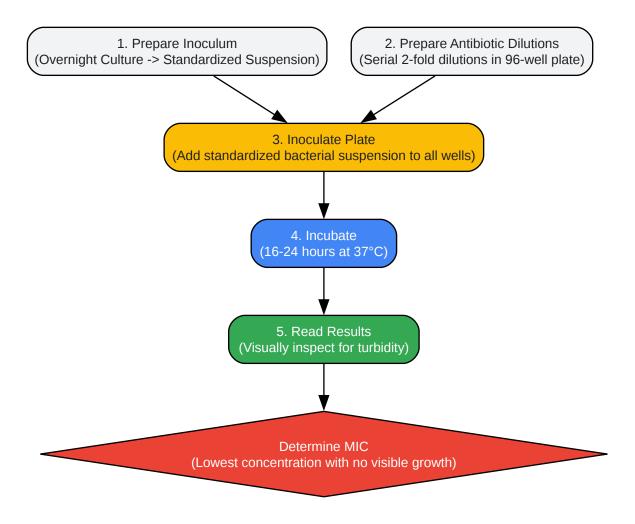


[21]

3. Antibiotic Dilution Series:

- a. Dispense 50 μL of CAMHB into wells 2 through 12 of a 96-well plate.
- b. Add 100 μL of the ulifloxacin stock solution (at 2x the highest desired final concentration) to well 1.
- c. Perform a two-fold serial dilution by transferring 50 μL from well 1 to well 2, mixing, then transferring 50 μL from well 2 to well 3, and so on, up to well 11. Discard 50 μL from well 11. Well 12 serves as a positive control (no antibiotic).
- 4. Inoculation and Incubation:
- a. Add 50 μ L of the standardized bacterial inoculum to each well (wells 1-12), bringing the final volume to 100 μ L.
- b. Seal the plate and incubate at 37°C for 16-24 hours.[21]
- 5. Determination of MIC:
- · a. After incubation, visually inspect the plate for turbidity.
- b. The MIC is defined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.[20][22]





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Caption: Workflow for MIC determination via broth microdilution.

Protocol: Pharmacokinetic Analysis in Human Subjects

This protocol outlines a general methodology for a single-dose pharmacokinetic study, as described in clinical research.[23]

- 1. Study Design:
- Subjects: Healthy adult volunteers.
- Design: Randomized, single-dose, crossover study.
- Dosing: Administration of a single oral dose of **prulifloxacin** (e.g., 600 mg).



2. Sample Collection:

- a. Collect venous blood samples into heparinized tubes at pre-defined time points: pre-dose (0 hours), and then at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, 16, 24, 36, and 48 hours post-dose.
- b. Centrifuge the blood samples to separate the plasma.
- c. Store plasma samples at -20°C or lower until analysis.
- d. Collect urine samples over specified intervals for analysis of renal excretion.
- 3. Bioanalytical Method (HPLC):
- a. Sample Preparation: Perform protein precipitation or liquid-liquid extraction on plasma samples to isolate the analyte (ulifloxacin).
- b. Chromatography: Use a validated High-Performance Liquid Chromatography (HPLC)
 method with an appropriate column (e.g., C18) and mobile phase to separate ulifloxacin from
 endogenous plasma components.[23]
- c. Detection: Utilize UV or fluorescence detection to quantify the concentration of ulifloxacin in each sample against a standard curve.
- 4. Pharmacokinetic Parameter Calculation:
- a. Use non-compartmental analysis software to calculate key pharmacokinetic parameters from the plasma concentration-time data.
- b. Parameters to be calculated include: C_{max} (maximum concentration), t_{max} (time to reach C_{max}), AUC_{0-t} (area under the curve from time 0 to the last measurable point), AUC_{0-[inf]} (AUC extrapolated to infinity), and t₁/₂ (elimination half-life).[23]

Protocol: Saturation Solubility Study

This protocol is based on the methodology for determining the aqueous solubility of a compound.[12]



1. Preparation:

- a. Add an excess amount of prulifloxacin powder to a known volume of purified water in a sealed container (e.g., glass vial).
- b. Ensure the amount of solid is sufficient to maintain a saturated solution with undissolved particles present throughout the experiment.

2. Equilibration:

- a. Place the container in a constant temperature shaker bath (e.g., 35 ± 2°C) to facilitate dissolution and maintain equilibrium.[12]
- b. Agitate the suspension for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.[12]

3. Sample Analysis:

- a. After equilibration, allow the undissolved solid to settle.
- b. Withdraw a sample of the supernatant and immediately filter it through a fine-pore filter (e.g., 0.45 μm) to remove any solid particles.[12]
- c. Dilute the filtered solution with a suitable solvent if necessary.
- d. Determine the concentration of **prulifloxacin** in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at its λ_{max} (e.g., 280 nm).[12]

4. Calculation:

 a. Calculate the solubility based on the measured concentration and any dilution factors used. The result is typically expressed in mg/mL or μg/mL.

Chemical Synthesis Outline

The synthesis of **prulifloxacin** is a multi-step process. While various specific routes exist, a general pathway involves the synthesis of the core quinolone structure followed by the addition of the piperazine side chain. One patented method involves the following key steps:



- Formation of the Thiazeto-quinoline Core: Synthesis of the ethyl 6,7-difluoro-1-methyl-4-oxo-4H-[1][3]thiazeto[3,2-a]quinoline-3-carboxylate intermediate.[24]
- Condensation with Piperazine: The core structure is condensed with piperazine to form the ethyl ester of ulifloxacin.[24]
- Hydrolysis: The ester is hydrolyzed using an acid or base to yield ulifloxacin.[24]
- Prodrug Formation: Ulifloxacin is then reacted with 4-(bromomethyl)-5-methyl-1,3-dioxol-2one to attach the prodrug moiety, yielding prulifloxacin.[25]

This process requires careful control of reaction conditions and purification steps to achieve a high-purity final product suitable for pharmaceutical use.[25][26]

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